Etaminile

Description

Etaminile (CAS: 15599-27-6) is a synthetic compound classified under the therapeutic category of antitussive agents, primarily used to suppress cough reflexes. Its molecular formula is C₇H₁₀N₄O₄, with a molecular weight of 214.18 g/mol. This compound is recognized by its International Nonproprietary Name (INN) and is included in global pharmacopeias under standardized nomenclature .

Key structural features include an ethylamine backbone modified with heterocyclic nitrogen and oxygen groups, which contribute to its pharmacological activity.

Properties

CAS No. |

15599-27-6 |

|---|---|

Molecular Formula |

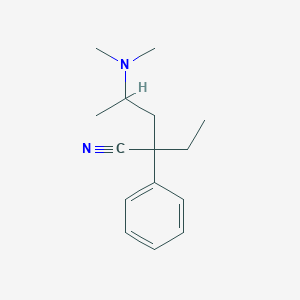

C15H22N2 |

Molecular Weight |

230.35 g/mol |

IUPAC Name |

4-(dimethylamino)-2-ethyl-2-phenylpentanenitrile |

InChI |

InChI=1S/C15H22N2/c1-5-15(12-16,11-13(2)17(3)4)14-9-7-6-8-10-14/h6-10,13H,5,11H2,1-4H3 |

InChI Key |

CNKVQTMWLAZAPL-UHFFFAOYSA-N |

SMILES |

CCC(CC(C)N(C)C)(C#N)C1=CC=CC=C1 |

Canonical SMILES |

CCC(CC(C)N(C)C)(C#N)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: ETAMINILE can be synthesized through several methods, including nucleophilic substitution reactions. One common method involves the reaction of a haloalkane with an amine, leading to the formation of this compound. The reaction typically requires a large excess of ammonia to ensure the formation of the primary amine .

Industrial Production Methods: In industrial settings, this compound is often produced through the Hoffmann bromide reaction. This involves heating a mixture of propionamide with bromine and caustic potash, resulting in the formation of this compound . The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: ETAMINILE undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenated compounds and strong bases are typically employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines .

Scientific Research Applications

ETAMINILE has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: this compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on specific molecular targets.

Industry: this compound is used in the production of various industrial chemicals and materials .

Mechanism of Action

The mechanism of action of ETAMINILE involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analysis

- This compound vs. Etafedrine : While both contain ethylamine motifs, Etafedrine’s adrenergic activity arises from its phenethylamine structure, contrasting with this compound’s pyrimidine-like heterocycles, which likely target cough reflex pathways .

- This compound vs. Etacepride : Etacepride’s benzamide scaffold enables antiprotozoal activity via enzyme inhibition, unlike this compound’s smaller, nitrogen-rich structure optimized for central nervous system (CNS) interactions .

Pharmacological Profiles

- Therapeutic Specificity : this compound’s antitussive action is distinct from Etaqualone’s sedative effects, which are mediated through GABA receptor modulation .

Research Findings and Gaps

- This compound: No clinical trials or pharmacokinetic studies were identified in the reviewed literature, highlighting a critical research gap .

- Comparative Efficacy : Etafedrine’s dual adrenergic/vasodilator effects are well-documented, but structural dissimilarities preclude direct comparisons with this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.